molecular formula C19H16BrNO3 B2905054 7-bromo-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide CAS No. 950427-05-1

7-bromo-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide

Cat. No.: B2905054
CAS No.: 950427-05-1
M. Wt: 386.245
InChI Key: NZAJIWOSUVIEDO-UHFFFAOYSA-N
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Description

7-bromo-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a bromine atom, a methoxybenzyl group, and a benzoxepine ring system

Preparation Methods

The synthesis of 7-bromo-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Benzoxepine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxepine ring system.

    Introduction of the Bromine Atom: Bromination is carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Methoxybenzyl Group:

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

7-bromo-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: It may have applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-bromo-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

7-bromo-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

    7-bromo-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxylate: This compound differs by the presence of a carboxylate group instead of a carboxamide group.

    7-bromo-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

    7-bromo-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxylhydrazide: This compound contains a carboxylhydrazide group instead of a carboxamide group.

Properties

IUPAC Name

7-bromo-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-23-17-5-3-2-4-14(17)12-21-19(22)13-8-9-24-18-7-6-16(20)11-15(18)10-13/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAJIWOSUVIEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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